2,2,6-Trimethyl-heptan-1-ol
Description
Structural Classification and Stereochemical Considerations in Branched Alkyl Alcohols
Branched alkyl alcohols, such as 2,2,6-trimethyl-heptan-1-ol, are distinguished by their non-linear carbon chains. The position of the hydroxyl group and the branching pattern are key to their classification. Alcohols are categorized as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms bonded to the carbon bearing the hydroxyl group. ausetute.com.auhscprep.com.au
Primary (1°) alcohols: The carbon atom bonded to the –OH group is attached to one other carbon atom. hscprep.com.au
Secondary (2°) alcohols: The carbon atom bonded to the –OH group is attached to two other carbon atoms. hscprep.com.au
Tertiary (3°) alcohols: The carbon atom bonded to the –OH group is attached to three other carbon atoms. hscprep.com.au
In the case of this compound, the hydroxyl group is attached to a carbon atom that is bonded to only one other carbon atom, classifying it as a primary alcohol .
Stereochemistry is another vital aspect of branched alkyl alcohols. The presence of a chiral center—a carbon atom attached to four different groups—gives rise to stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. In this compound, the carbon at the 6-position is a chiral center, as it is bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the heptanol (B41253) chain. This means that this compound can exist as a pair of enantiomers, (R)-2,2,6-trimethyl-heptan-1-ol and (S)-2,2,6-trimethyl-heptan-1-ol. The separation and characterization of such stereoisomers are often accomplished using techniques like high-performance liquid chromatography (HPLC) with chiral derivatization reagents. researchgate.net
Classification of Alcohols
| Classification | General Structure | Example |
|---|---|---|
| Primary (1°) | R-CH₂-OH | Ethanol |
| Secondary (2°) | R₂-CH-OH | 2-Propanol |
| Tertiary (3°) | R₃-C-OH | tert-Butanol |
Significance within the Scope of Acyclic Heptanol Chemistry
Acyclic heptanols are alcohols with a seven-carbon backbone. atamanchemicals.com The parent compound, 1-heptanol (B7768884), is a linear primary alcohol with well-documented properties and applications, including its use as a fragrance component and a chemical intermediate. atamanchemicals.comlookchem.com The significance of this compound lies in the structural variations it presents compared to its linear isomer, 1-heptanol, and other branched heptanols.
The introduction of methyl groups at the 2 and 6 positions has a profound impact on the molecule's physical and chemical properties. The branching generally lowers the boiling point compared to the straight-chain isomer due to a decrease in the surface area available for van der Waals interactions. pdx.edu While the boiling point of 1-heptanol is approximately 176 °C, the boiling point of this compound would be expected to be lower.
The steric hindrance created by the two methyl groups at the 2-position (a neopentyl-like structure) can also influence its reactivity. For instance, in reactions involving the hydroxyl group, the bulky alkyl portion of the molecule can sterically hinder the approach of reactants.
Comparison of 1-Heptanol and this compound
| Property | 1-Heptanol | This compound (Predicted) |
|---|---|---|
| Molecular Formula | C₇H₁₆O | C₁₀H₂₂O |
| Molecular Weight | 116.20 g/mol lookchem.com | 158.28 g/mol |
| Boiling Point | ~176 °C lookchem.com | Lower than the corresponding linear alcohol |
| Structure | Linear Primary Alcohol | Branched Primary Alcohol |
| Chirality | Achiral | Chiral at C6 |
Overview of Emerging Research Directions for Polyalkylated Alcohols
While specific research on this compound is not abundant, the broader class of polyalkylated alcohols is of growing interest in various fields of chemical research. These compounds serve as valuable building blocks in organic synthesis and can impart unique properties to larger molecules.
One emerging area is the use of polyalkylated alcohols in the synthesis of complex natural products and their analogues. The defined stereochemistry and branching patterns of these alcohols can be crucial for achieving the desired biological activity in the target molecules. For example, the synthesis of certain insect pheromones and marine natural products involves the use of chiral branched-chain alcohols. researchgate.net
Furthermore, polyalkylated alcohols are being explored as precursors in catalytic processes. For instance, research has shown that alcohols can be used as alkylating agents in reactions such as the Friedel-Crafts alkylation of aromatic compounds. plymouth.ac.uk The structure of the alcohol can influence the regioselectivity and stereoselectivity of these reactions. The development of new catalysts for such transformations is an active area of research. nih.gov
The unique physical properties of polyalkylated alcohols, such as their solvency and viscosity, also make them candidates for specialized applications. Their bulky nature can be exploited to create specific microenvironments in solution, which can be beneficial in controlling reaction pathways.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H22O |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,6-trimethylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-9(2)6-5-7-10(3,4)8-11/h9,11H,5-8H2,1-4H3 |
InChI Key |
WFWLNRWOMFMWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2,6 Trimethyl Heptan 1 Ol and Its Analogues
Elucidation of Reaction Mechanisms in 2,2,6-Trimethyl-heptan-1-ol Synthesis
A fundamental understanding of the reaction mechanisms is crucial for the optimization of synthetic pathways leading to this compound. This involves a detailed examination of the key carbon-carbon bond-forming reactions and the various functional group transformations.
The creation of the branched heptane (B126788) structure of this compound is often achieved through the strategic use of organometallic reagents to form essential carbon-carbon bonds. libretexts.org A primary method involves the reaction of an organometallic compound, like a Grignard or organolithium reagent, with an appropriate electrophile. libretexts.orgorganic-chemistry.org
For example, a Grignard reagent can be added to an aldehyde or ketone to produce a secondary or tertiary alcohol, respectively. organic-chemistry.orgscribd.com To form a primary alcohol such as this compound, a Grignard reagent would typically react with formaldehyde. organic-chemistry.orgleah4sci.com Another pathway involves the reaction of a Grignard reagent with an epoxide, like ethylene (B1197577) oxide, which results in a primary alcohol with two additional carbon atoms. libretexts.org The mechanism for the reaction with a carbonyl involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon. adichemistry.com This forms a new carbon-carbon bond and a metal alkoxide intermediate, which is then protonated during an aqueous workup to yield the alcohol. adichemistry.comlibretexts.org With sterically hindered ketones, Grignard reagents may act as a base, leading to deprotonation and the formation of an enolate intermediate, or they can cause reduction via a hydride transfer. organic-chemistry.orgscribd.com
Table 1: Comparison of Organometallic Routes to Alcohols
| Reagent Type | Electrophile | Product Alcohol Type | Mechanism Highlights | Citations |
|---|---|---|---|---|
| Grignard Reagent (RMgX) | Formaldehyde (CH₂O) | Primary (R-CH₂OH) | Nucleophilic addition to carbonyl carbon. | organic-chemistry.orgleah4sci.com |
| Grignard Reagent (RMgX) | Other Aldehydes (R'CHO) | Secondary (R-CH(OH)-R') | Nucleophilic addition to carbonyl carbon. | organic-chemistry.orgleah4sci.com |
| Grignard Reagent (RMgX) | Ketones (R'COR'') | Tertiary (R-C(OH)(R')(R'')) | Nucleophilic addition to carbonyl carbon. | organic-chemistry.orgleah4sci.com |
| Grignard Reagent (RMgX) | Ethylene Oxide | Primary (R-CH₂CH₂OH) | SN2-type ring-opening of epoxide. | libretexts.orgleah4sci.com |
| Organolithium (RLi) | Aldehydes/Ketones | Secondary/Tertiary | Similar to Grignard, often more reactive. | libretexts.org |
Once a suitable precursor with a carbonyl group (aldehyde or ketone) or a carbon-carbon double bond is synthesized, its reduction is a key step. Catalytic hydrogenation is a common method, employing catalysts such as nickel, palladium, or platinum to reduce aldehydes and ketones to alcohols. oup.comharvard.edu For instance, a supported Ni-Cr-K/Al2O3 catalyst has been used for the hydrogenation of 2-propyl-2-heptenal to 2-propyl heptanol (B41253) with high conversion and selectivity. epa.gov This process typically involves the use of hydrogen gas under pressure. epa.gov
Alternatively, catalytic transfer hydrogenation offers a method that avoids high-pressure hydrogen gas by using a hydrogen donor like 2-propanol. mdpi.com Hydrous zirconium oxide has been shown to effectively catalyze the reduction of aldehydes and most ketones using 2-propanol as the hydrogen source. oup.com The mechanism is believed to involve a hydride transfer from the adsorbed alcohol to the adsorbed carbonyl compound as the rate-determining step. oup.com
For unsaturated precursors, such as an alkene, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can be used to saturate the double bond. whiterose.ac.uk Homogeneous catalysts, such as water-soluble palladium compounds, have also been used to hydrogenate unsaturated fatty acids within phospholipids. nih.gov
The synthesis can also proceed through various transformations of functional groups on a pre-formed heptane framework. ub.eduimperial.ac.uk For example, a carboxylic acid can be converted to a primary alcohol. While this can be done with strong reducing agents like lithium aluminum hydride (LiAlH₄), an alternative is to first convert the acid to an ester, which can then be reduced.
A particularly useful method for converting an alkene like 2,2,6-trimethylhept-1-ene into the desired primary alcohol, this compound, is the hydroboration-oxidation reaction. iitk.ac.inmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) (BH₃) to the alkene, followed by oxidation with hydrogen peroxide (H₂O₂). iitk.ac.inlibretexts.org The reaction is regioselective, proceeding in an anti-Markovnikov manner where the boron adds to the less sterically hindered carbon of the double bond. libretexts.orgorganic-chemistry.org It is also stereospecific, with the hydrogen and boron adding to the same face of the alkene (syn-addition). masterorganicchemistry.comlibretexts.org The subsequent oxidation step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com For sterically hindered alkenes, bulky borane reagents like disiamylborane (B86530) or 9-BBN are used to enhance selectivity. libretexts.orgorganic-chemistry.org
Development of Asymmetric Synthesis for Stereoisomers of this compound
The carbon at position 6 in this compound is a stereocenter, meaning the molecule exists as two non-superimposable mirror images called enantiomers: (R) and (S). Asymmetric synthesis aims to selectively produce one of these enantiomers.
A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to guide a subsequent reaction to form a product with a specific stereochemistry. wikipedia.org After the reaction, the auxiliary is removed. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org The α-carbon of the resulting carbonyl can then be alkylated in a stereocontrolled manner, directed by the chiral auxiliary, before the auxiliary is cleaved off. wikipedia.org Carbohydrate-based auxiliaries have also been employed in polymer-supported synthesis to create chiral α-hydroxy acids and α-branched primary amines. scispace.com
Chiral catalysts, on the other hand, are used in smaller, catalytic amounts to control the stereochemistry of a reaction. researchgate.net For instance, chiral Brønsted acids have been used as catalysts for the enantioselective allylboration of sterically hindered aldehydes, a reaction that forms a new carbon-carbon bond and a chiral alcohol. rsc.org
Enantioselective reduction of a prochiral ketone precursor is a powerful method for creating a chiral alcohol. wikipedia.org The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a borane source to reduce ketones to alcohols with high enantioselectivity. wikipedia.orgnih.gov This method is widely used in the synthesis of natural products. wikipedia.org The catalyst can be prepared in situ from a chiral lactam alcohol and borane, making the procedure more practical. organic-chemistry.org
Another approach is catalytic transfer hydrogenation using a chiral catalyst and a hydrogen source like formic acid or isopropanol. wikipedia.org Bifunctional thiourea-amine organocatalysts have been developed for the enantioselective reduction of ketones using catecholborane. nih.gov
Enzymatic reductions can also offer very high enantioselectivity. wikipedia.org For example, microorganisms like Baker's yeast can reduce certain ketones with excellent stereocontrol. wikipedia.org Kinetic resolution is another strategy, where an enzyme or chiral reagent selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a racemic mixture of α-branched ketones has been successfully resolved through highly enantioselective cyanosilylation. chinesechemsoc.org
Table 2: Selected Asymmetric Reduction Methods for Ketones
| Method | Catalyst/Reagent | Reductant | Key Feature | Citations |
|---|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | Widely applicable, high enantioselectivity, predictable stereochemistry. | wikipedia.orgnih.gov |
| Catalytic Transfer Hydrogenation | Chiral Amino Alcohol Ligand with Metal (e.g., Ru) | Formic Acid or Isopropanol | Avoids use of boranes or H₂ gas. | wikipedia.org |
| Organocatalytic Reduction | Bifunctional Thiourea-Amine | Catecholborane | Metal-free catalytic system. | nih.gov |
| Enzymatic Reduction | Baker's Yeast (or other enzymes) | N/A (uses cellular cofactors) | Often provides extremely high enantioselectivity for specific substrates. | wikipedia.org |
| DIP-Chloride Reduction | Diisopinocampheylchloroborane | Self (transfer hydrogenation) | Good for many ketone types, derived from cheap α-pinene. | uwindsor.ca |
Green Chemistry Approaches in this compound Production
The production of fragrance ingredients, including this compound, is increasingly influenced by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using renewable resources, and avoiding hazardous substances. un.orgpremiumbeautynews.comsobfragrance.com The fragrance industry is actively exploring and implementing greener manufacturing practices to meet consumer demand for sustainable products and to comply with stricter environmental regulations. premiumbeautynews.comnovonesis.com
Solvent-Free and Atom-Economical Reaction Systems
A key aspect of green chemistry is the development of solvent-free and atom-economical reaction systems. Traditional chemical syntheses often rely on large quantities of volatile organic solvents, which can be hazardous and contribute to pollution. personalcaremagazine.com Solvent-free, or neat, reactions eliminate this issue entirely, leading to a significant reduction in waste and a safer manufacturing process. acs.org These reactions are often facilitated by catalysis, which can proceed under mild conditions. acs.org
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. sigmaaldrich.com A reaction with high atom economy incorporates a high percentage of the atoms from the reactants into the final product, thus minimizing waste. pharmafeatures.com Synthetic routes that involve addition reactions, rearrangements, and certain catalytic reactions are typically more atom-economical than those relying on substitutions or eliminations that generate stoichiometric byproducts.
For the synthesis of an alcohol like this compound, an atom-economical approach could involve the direct catalytic hydroformylation of a suitable alkene precursor, followed by reduction. This contrasts with less atom-economical methods that might involve multiple steps with protecting groups and generate significant waste. The table below illustrates the concept of atom economy for a hypothetical synthesis.
Table 1: Illustrative Atom Economy in a Hypothetical Synthesis
| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) |
| Addition (High Economy) | Alkene + H₂ + CO | This compound | None | 100% |
| Substitution (Lower Economy) | Alkyl Halide + NaOH | This compound | NaX (Salt) | < 100% |
Biocatalytic Pathways for Sustainable Synthesis
Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, offers a powerful and sustainable alternative to traditional chemical synthesis. novonesis.comchemistryjournals.net Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, which reduces energy consumption and the need for harsh or toxic reagents. chemistryjournals.net They also exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and fewer side reactions. pharmafeatures.com
The synthesis of alcohols and other fine chemicals for the fragrance industry is an area where biocatalysis has shown significant promise. un.orgresearchgate.net For the production of this compound, several biocatalytic approaches could be envisioned:
Enzymatic Reduction: Oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of a corresponding aldehyde or ketone precursor (e.g., 2,2,6-trimethyl-heptanal) to the desired alcohol with high enantioselectivity. researchgate.net This is particularly valuable for producing specific stereoisomers of chiral fragrance molecules.
Whole-Cell Biotransformation: Genetically engineered microorganisms (like yeast or bacteria) can be designed to perform multi-step syntheses from simple renewable feedstocks, such as sugars or plant-based oils. un.orgpremiumbeautynews.com This approach can create complex molecules like this compound in a single fermentation process, valorizing agricultural byproducts and contributing to a circular economy. premiumbeautynews.compharmafeatures.com
Lipase-Catalyzed Reactions: While often used for esterification or resolution of racemic alcohols, lipases can also be employed in innovative ways within a synthetic pathway leading to alcohols. researchgate.net
The development of robust enzymes through directed evolution and protein engineering has expanded the scope of biocatalysis to include non-natural reactions and substrates, making it an increasingly viable option for industrial-scale chemical production. researchgate.netcaltech.edu
Table 2: Potential Biocatalytic Routes for Alcohol Synthesis
| Biocatalytic Method | Enzyme/Organism Class | Potential Precursor | Key Advantages |
| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | 2,2,6-Trimethyl-heptanal | High stereoselectivity, mild conditions. researchgate.net |
| Whole-Cell Fermentation | Engineered E. coli or S. cerevisiae | Sugars, biomass | Use of renewable feedstocks, potential for one-pot synthesis. un.orgpremiumbeautynews.com |
| Enzymatic Hydrolysis | Esterases/Lipases | 2,2,6-Trimethyl-heptyl acetate | High selectivity, can be used for kinetic resolution. researchgate.net |
Mechanistic Investigations of 2,2,6 Trimethyl Heptan 1 Ol Reactivity and Transformations
Oxidation Chemistry of the Primary Alcohol Functionality
The oxidation of primary alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the reagents and reaction conditions. numberanalytics.com For sterically hindered primary alcohols like 2,2,6-trimethyl-heptan-1-ol, the reaction rates and outcomes are significantly influenced by the steric environment around the alcohol functionality. numberanalytics.com
Selective Oxidation Pathways to Aldehydes and Carboxylic Acids
The selective oxidation of this compound to the corresponding aldehyde, 2,2,6-trimethyl-heptanal, requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for the oxidation of primary alcohols to aldehydes without significant further oxidation. numberanalytics.com Another highly effective method involves the use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in the presence of a co-oxidant. jst.go.jp This system is known for its high chemoselectivity in oxidizing primary alcohols to aldehydes. organic-chemistry.org
For the conversion of this compound to 2,2,6-trimethyl-heptanoic acid, stronger oxidizing agents or modified reaction conditions are necessary. The Jones reagent (chromium trioxide in sulfuric acid) is a classic method for oxidizing primary alcohols to carboxylic acids. numberanalytics.com One-pot procedures using a catalytic amount of a nitroxyl radical, such as 1-Me-AZADO, in the presence of a stoichiometric oxidant like sodium chlorite (B76162) (NaClO2), have been developed for the efficient oxidation of primary alcohols, including sterically hindered ones, directly to carboxylic acids. jst.go.jp
Mechanistic Studies of Oxidative Reagents and Catalysts
The mechanism of oxidation with chromium-based reagents like PCC involves the formation of a chromate (B82759) ester intermediate. Subsequent elimination, often proposed to occur via an E2-like pathway where a base removes the proton from the hydroxyl-bearing carbon, leads to the formation of the aldehyde. The steric hindrance in this compound would be expected to slow down the rate of chromate ester formation.
In TEMPO-catalyzed oxidations, the active oxidizing species is the N-oxoammonium ion, which is generated in situ from the nitroxyl radical by the co-oxidant. The alcohol then undergoes oxidation by the N-oxoammonium ion in a process that is sensitive to steric hindrance. For sterically hindered alcohols, catalysts like AZADO and its derivatives, which are structurally less hindered around the nitroxyl group, have shown superior catalytic activity compared to TEMPO. jst.go.jp The reaction proceeds through a key intermediate which then collapses to the carbonyl product and the hydroxylamine.
Interactive Data Table: Representative Oxidizing Agents for Hindered Primary Alcohols
| Reagent/Catalyst System | Product | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Aldehyde | CH2Cl2, room temperature | Stoichiometric, mild, selective for aldehyde. |
| TEMPO/NaOCl | Aldehyde | Biphasic (e.g., CH2Cl2/H2O), 0 °C to rt | Catalytic, chemoselective for primary alcohols. |
| AZADO/NaOCl | Aldehyde | CH2Cl2/H2O, 0 °C | More effective for hindered alcohols than TEMPO. jst.go.jp |
| CrO3/H2SO4 (Jones Reagent) | Carboxylic Acid | Acetone, 0 °C to rt | Strong oxidant, can lead to side reactions. |
| 1-Me-AZADO+/NaClO2 | Carboxylic Acid | Acetonitrile/phosphate buffer, rt | Catalytic, one-pot conversion to carboxylic acid. jst.go.jp |
Derivatization of the Hydroxyl Group of this compound
The hydroxyl group of this compound can be derivatized through various reactions, including esterification and etherification, as well as nucleophilic substitution.
Esterification and Etherification Reactions: Kinetics and Thermodynamics
Esterification of this compound with a carboxylic acid, typically under acidic catalysis (Fischer esterification), is expected to be slow due to the steric hindrance around the hydroxyl group, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid. researchgate.netbyjus.com The kinetics of esterification for sterically hindered alcohols like neopentyl glycol have been studied, and the reaction rates are generally lower than for unhindered primary alcohols. researchgate.net To achieve reasonable reaction rates and yields, more reactive acylating agents such as acid chlorides or anhydrides are often employed. byjus.com
The thermodynamics of esterification are generally characterized by a small negative enthalpy change, making the reaction slightly exothermic. ucr.ac.cr The equilibrium position can be shifted towards the ester product by removing water as it is formed.
Etherification, such as in the Williamson ether synthesis, would require the conversion of this compound to its corresponding alkoxide. This alkoxide would then act as a nucleophile. However, due to the steric bulk, the subsequent SN2 reaction with an alkyl halide would be slow.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The direct nucleophilic substitution of the hydroxyl group is difficult as it is a poor leaving group. solubilityofthings.com To facilitate substitution, the hydroxyl group must first be converted into a good leaving group, for instance, by protonation with a strong acid to form an oxonium ion. libretexts.org The reaction of this compound with hydrogen halides (HX) would proceed via an SN2 mechanism for primary alcohols. msu.edu However, the steric hindrance at the C2 position would significantly retard the rate of the backside attack by the halide nucleophile. Alternative methods for activating the hydroxyl group include conversion to a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a nucleophile would still be subject to the same steric constraints.
Interactive Data Table: Representative Esterification Methods for Hindered Alcohols
| Method | Reagents | Typical Conditions | Notes |
| Fischer Esterification | Carboxylic Acid, H2SO4 (cat.) | Heat, removal of water | Reversible, slow for hindered alcohols. byjus.com |
| Acyl Chloride | RCOCl, Pyridine | 0 °C to rt | More reactive than carboxylic acids. |
| Acid Anhydride | (RCO)2O, DMAP (cat.) | rt | Efficient for hindered alcohols. |
Skeletal Rearrangements and Cyclization Reactions of this compound and Analogues
The potential for skeletal rearrangements in this compound would likely arise from the formation of a carbocation intermediate. For instance, under strongly acidic conditions that promote dehydration, the initial formation of a primary carbocation at C1 would be highly unfavorable. If formed, it would be expected to undergo a rapid 1,2-hydride or 1,2-methyl shift to form a more stable secondary or tertiary carbocation. However, given that it is a primary alcohol, reactions proceeding through a carbocation at the hydroxyl-bearing carbon are generally disfavored compared to SN2 pathways. msu.edu
Intramolecular cyclization reactions of long-chain branched alcohols can occur under certain conditions, for example, through intramolecular etherification if another hydroxyl group is present in the chain at a suitable position. For this compound itself, cyclization is not a prominent reaction pathway under typical conditions. However, related long-chain alcohols can undergo cyclization. For instance, long-chain unsaturated alcohols can undergo intramolecular cyclization upon treatment with certain reagents. nesacs.org Nickel-catalyzed dehydrogenation and cyclization has been reported for some long-chain alcohols with other functional groups. rsc.org
Acid-Catalyzed Isomerizations of Branched Alcohols
The acid-catalyzed reactions of alcohols are fundamental transformations in organic chemistry, often leading to a mixture of products through substitution and elimination pathways. For branched primary alcohols like this compound, these reactions are particularly susceptible to skeletal rearrangements driven by the formation of more stable carbocation intermediates.
Under acidic conditions, the hydroxyl group of this compound is protonated to form an oxonium ion, converting the poor leaving group (-OH) into a good leaving group (H₂O). masterorganicchemistry.comdtic.mil The departure of a water molecule would initially generate a primary carbocation. However, primary carbocations are highly unstable and readily undergo rearrangement via a hydride or alkyl shift to form a more stable secondary or tertiary carbocation.
In the case of this compound, a 1,2-hydride shift from the adjacent carbon (C2) is sterically hindered by the two methyl groups. A more plausible rearrangement is a 1,4-hydride shift from C4 or a 1,5-hydride shift from C5, though the most significant rearrangement would likely involve a Wagner-Meerwein shift of one of the methyl groups at C2. This would lead to a more stable tertiary carbocation at C2. Subsequent loss of a proton from an adjacent carbon or capture by a nucleophile would result in a variety of isomerized alkenes and substitution products. For instance, dehydration could lead to the formation of several isomeric trimethylheptenes. If a nucleophilic counter-ion (like a halide) is present, isomerized alkyl halides could also be formed. masterorganicchemistry.com
The specific product distribution is highly dependent on the reaction conditions, including the nature of the acid catalyst (e.g., H₂SO₄, HCl), temperature, and solvent. tesisenred.netcardiff.ac.uk Strong, non-nucleophilic acids at high temperatures favor elimination (dehydration) and extensive rearrangement, whereas acids with a nucleophilic conjugate base (e.g., HBr) at lower temperatures may favor substitution, though rearrangement often still competes. masterorganicchemistry.comdtic.mil
Table 1: Plausible Products from Acid-Catalyzed Reaction of this compound
| Reactant | Condition | Plausible Mechanism | Potential Products |
|---|---|---|---|
| This compound | H₂SO₄, Heat | E1 (via carbocation rearrangement) | 2,2,6-Trimethyl-hept-1-ene, 2,6,6-Trimethyl-hept-2-ene, and other isomeric alkenes |
Thermally Induced Transformations and Pyrolysis Studies
Thermally induced transformations, or pyrolysis, involve the decomposition of a compound at high temperatures in an inert atmosphere. usda.gov For long-chain branched alcohols, the primary decomposition pathways typically include dehydration and carbon-carbon bond cleavage. bioenergy-concept.com The specific products formed from the pyrolysis of this compound would depend on the temperature and residence time in the reactor.
At moderately high temperatures, the dominant reaction is dehydration, leading to the formation of water and a mixture of alkenes. The most direct product would be 2,2,6-trimethyl-hept-1-ene. However, similar to acid-catalyzed reactions, isomerization can occur on the heated surface, potentially yielding a mixture of more stable internal alkenes.
At higher pyrolysis temperatures, C-C bond homolysis becomes a significant pathway, leading to the fragmentation of the molecule into smaller radical species. dtic.mil The stability of the resulting radicals dictates the most likely points of cleavage. The bond between C2 and C3 could break to form a stable tert-butyl radical and a C6 primary radical. The bond between C5 and C6 is also a potential cleavage site due to the formation of a secondary radical. These initial radical fragments would then undergo further reactions such as hydrogen abstraction, disproportionation, and recombination to form a complex mixture of smaller alkanes, alkenes, and dienes.
Research on the pyrolysis of similar branched alcohols and related hydrocarbons shows that the product distribution can be extensive, including compounds like isobutene, propene, and various smaller alkanes. scispace.com
Table 2: Expected Products from Pyrolysis of this compound
| Temperature Range | Primary Transformation | Expected Major Products |
|---|---|---|
| Moderate (e.g., 300-500 °C) | Dehydration | 2,2,6-Trimethyl-hept-1-ene, Water, Isomeric Alkenes |
Functionalization of Alkyl Chains in this compound
Remote C-H Activation and Selectivity Studies
Functionalizing unactivated C-H bonds in an aliphatic chain is a significant challenge in synthetic chemistry. Remote C-H activation strategies offer a way to introduce functionality at positions distant from an existing functional group. For an alcohol like this compound, this is typically achieved through radical-mediated hydrogen atom transfer (HAT) processes. chinesechemsoc.orgchinesechemsoc.org
One classic example is the Hofmann-Löffler-Freytag (HLF) reaction, which involves the generation of a nitrogen-centered radical from an N-haloamine derivative. wikipedia.orgnih.gov A more direct approach applicable to alcohols involves generating an alkoxy radical from the hydroxyl group. This alkoxy radical can then abstract a hydrogen atom from a remote carbon, typically via a six-membered ring transition state (a 1,5-HAT). researchgate.net
In this compound, the hydroxyl group is at C1. An alkoxy radical generated at this position would preferentially abstract a hydrogen atom from the δ-carbon (C5) through a 1,5-HAT. This would generate a carbon-centered radical at C5. The selectivity is driven by the thermodynamic stability of the six-membered cyclic transition state. However, abstraction of the tertiary hydrogen at the ε-position (C6) is also highly plausible due to the inherent weakness of the tertiary C-H bond. The resulting carbon radical can then be trapped by a variety of reagents to install a new functional group. researchgate.netnih.gov
The selectivity of C-H activation depends on a balance of factors:
Bond Dissociation Energy (BDE): The order of C-H bond strength is primary > secondary > tertiary. The tertiary C-H bond at C6 is the weakest, making it a favorable site for radical abstraction.
Steric Accessibility: The primary hydrogens of the methyl groups are the most accessible, but the C-H bonds are strong. The tertiary hydrogen at C6 is more sterically hindered.
Transition State Stability: 1,5-HAT processes proceeding through a chair-like six-membered transition state are often kinetically favored.
Modern methods utilize photocatalysis or transition metal catalysis to generate alkoxy radicals under milder conditions, improving the scope and selectivity of these remote functionalization reactions. chinesechemsoc.org
Table 3: Predicted Selectivity for Remote C-H Activation
| Position | C-H Bond Type | Key Factors Influencing Reactivity | Predicted Reactivity |
|---|---|---|---|
| C5 | Secondary (δ) | Favorable 1,5-HAT via 6-membered transition state | High |
| C6 | Tertiary (ε) | Lowest C-H bond dissociation energy | High |
| C4 | Secondary (γ) | Less favorable 1,4-HAT via 5-membered transition state | Moderate |
Halogenation and Radical Substitution Reactions
Halogenation of this compound can occur via two primary mechanisms: substitution at the alcohol or radical substitution on the alkyl chain.
Substitution at the Hydroxyl Group: The conversion of the primary alcohol to an alkyl halide can be achieved using reagents like hydrogen halides (e.g., HBr, HCl) or thionyl chloride (SOCl₂). With strong acids like HBr, the reaction likely proceeds via an Sₙ2 mechanism, where the bromide ion displaces the protonated hydroxyl group (H₂O). masterorganicchemistry.com This would yield 1-bromo-2,2,6-trimethyl-heptane. Under conditions that favor carbocation formation (e.g., higher temperatures), an Sₙ1 pathway with rearrangement could compete, leading to isomerized halides.
Radical Halogenation of the Alkyl Chain: Free radical halogenation, typically using Cl₂ or Br₂ with UV light or a radical initiator, allows for the substitution of C-H bonds on the alkane backbone. libretexts.org This reaction is generally not selective with chlorine but is highly selective with bromine. A bromine radical will preferentially abstract the hydrogen atom that leads to the most stable carbon radical. masterorganicchemistry.commasterorganicchemistry.com
For this compound, the order of radical stability is tertiary > secondary > primary. Therefore, bromination would show a very high selectivity for the abstraction of the tertiary hydrogen at the C6 position. The resulting tertiary radical would then react with Br₂ to form 6-bromo-2,2,6-trimethyl-heptan-1-ol. Chlorination would be less selective, yielding a mixture of monochlorinated products at various positions. units.it
Table 4: Predicted Products of Halogenation Reactions
| Reagent/Condition | Mechanism | Major Product |
|---|---|---|
| HBr, Low Temperature | Sₙ2 | 1-Bromo-2,2,6-trimethyl-heptane |
| Br₂ / UV light | Radical Substitution | 6-Bromo-2,2,6-trimethyl-heptan-1-ol |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2,2,6 Trimethyl Heptan 1 Ol
Advanced Chromatographic Separations and Coupled Systems
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of volatile compounds like 2,2,6-trimethyl-heptan-1-ol and for identifying any impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
For this compound, a non-polar or mid-polar capillary column would likely be used for separation. sigmaaldrich.com The mass spectrum would be expected to show a molecular ion peak (M⁺), although it may be weak for primary alcohols. More prominent would be fragment ions resulting from the loss of water (M-18) and alkyl fragments. The fragmentation pattern is crucial for structural elucidation and for distinguishing it from its isomers. While a specific mass spectrum for this compound was not found, GC-MS is a standard method for the analysis of C10 alcohols. copernicus.org
Table 3: Hypothetical GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Significance |
|---|---|---|
| 158 | [C₁₀H₂₂O]⁺ (Molecular Ion) | Confirms molecular weight |
| 140 | [C₁₀H₂₀]⁺ (Loss of H₂O) | Characteristic of alcohols |
| 125 | [C₉H₁₇]⁺ (Loss of CH₂OH) | Indicates a primary alcohol |
This table is a hypothetical representation based on common fragmentation patterns of branched primary alcohols.
Due to the presence of a chiral center at the C6 position, this compound can exist as a pair of enantiomers. Chiral Gas Chromatography is the technique of choice for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in fields such as fragrance and pharmaceuticals, where different enantiomers can have distinct biological activities and sensory properties.
The separation is achieved using a chiral stationary phase (CSP) within the GC column. For alcohols, derivatized cyclodextrins are commonly used as CSPs. mdpi.comnist.govunipd.it The chiral selector on the stationary phase interacts differently with each enantiomer, leading to different retention times and thus their separation. While specific studies on the chiral GC separation of this compound are not available in the provided search results, the kinetic resolution of primary and secondary alcohols is a well-established field, often employing enzymatic reactions followed by chiral chromatography to determine enantiomeric excess. chinesechemsoc.orgmdpi.comwikipedia.org
Table 4: General Parameters for Chiral GC Analysis of Alcohols
| Parameter | Typical Conditions |
|---|---|
| Chiral Stationary Phase | Derivatized β- or γ-cyclodextrin |
| Column Type | Capillary |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Analysis Type | Enantiomeric ratio/enantiomeric excess determination |
This table provides general conditions based on established methods for chiral alcohol separations.
Preparative Gas Chromatography (pGC) is a powerful technique for isolating and purifying specific isomers from a mixture on a larger scale than analytical GC. researchgate.netoup.com For this compound, pGC could be employed to separate it from other structural isomers that may be present as byproducts of its synthesis. The principles are similar to analytical GC, but pGC systems use wider columns to accommodate larger sample volumes and incorporate a collection system to trap the desired fractions as they elute.
The separation of closely boiling alcohol isomers can be challenging. In some cases, derivatization of the alcohols to esters can increase the boiling point differences, facilitating separation by distillation or preparative chromatography. copernicus.org Preparative GC is frequently used in the flavor and fragrance industry to obtain pure samples of volatile compounds for sensory evaluation and further analysis. waters.comlcms.cz
Table 5: Key Aspects of Preparative Chromatography for Isomer Separation
| Technique Aspect | Description |
|---|---|
| Objective | Isolation and purification of a specific isomer. |
| Scale | Milligram to gram quantities. |
| Instrumentation | Modified GC with larger columns and fraction collectors. |
| Application | Obtaining pure standards, separating synthetic byproducts. |
This table summarizes the key features of preparative chromatography for isomer purification.
Computational Chemistry and Theoretical Modeling of 2,2,6 Trimethyl Heptan 1 Ol
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations provide insights into geometry, stability, and reactivity.
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries
Determining the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the first step in most computational studies. Ab initio methods, like Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT) are employed for this purpose. nih.gov DFT, particularly with hybrid functionals like B3LYP, offers a good balance between computational cost and accuracy for organic molecules. nih.gov
For a molecule like 2,2,6-trimethyl-heptan-1-ol, a geometry optimization would be performed. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found. The calculation would typically use a basis set such as 6-311G** or cc-pVDZ, which provides a flexible description of the electron orbitals. nih.gov The resulting optimized structure would provide precise data on bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometric Parameters for this compound
Interactive Data Table:| Parameter | Atoms Involved | Expected Value |
| Bond Length | C-C (alkane) | ~1.53 Å |
| Bond Length | C-O (alcohol) | ~1.43 Å |
| Bond Length | O-H (alcohol) | ~0.96 Å |
| Bond Length | C-H (alkane) | ~1.09 Å |
| Bond Angle | C-C-C | ~109.5° (tetrahedral) |
| Bond Angle | C-O-H | ~108.5° |
| Dihedral Angle | H-O-C1-C2 | ~60° (gauche) or 180° (anti) |
Note: This table presents generalized, expected values for a branched primary alcohol. Actual calculated values would show minor variations based on the specific electronic environment of each atom.
Conformational Analysis and Potential Energy Surfaces
Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations (rotamers). Conformational analysis is the study of the energetics of these different spatial arrangements. The long carbon chain and the hydroxyl group can rotate relative to each other, leading to various conformers with different energies.
A potential energy surface (PES) scan is a common computational technique to explore these conformations. This involves systematically rotating one or more dihedral angles and calculating the energy at each step. The results can be plotted to visualize the energy landscape, identifying low-energy (stable) conformers and the energy barriers between them. For a long-chain alcohol, key rotations would be around the C-C bonds of the heptane (B126788) backbone and the C-O bond of the alcohol group. The bulky trimethyl groups create significant steric hindrance, which heavily influences the conformational preferences, favoring staggered arrangements over eclipsed ones. jeeadv.ac.in
Hypothetical Potential Energy Surface for C-C Bond Rotation A PES scan for rotation around a central C-C bond in the heptane chain would likely show energy minima corresponding to anti (180°) and gauche (±60°) conformations. The anti conformation, where the largest substituent groups are furthest apart, is typically the most stable. The energy difference between anti and gauche conformers in n-alkanes is usually in the range of 0.5 to 1.5 kcal/mol. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a detailed view of dynamic processes and intermolecular interactions.
Simulation of Solvation Effects and Hydrogen Bonding Networks
Understanding how this compound behaves in a solvent, particularly water, is crucial for many applications. MD simulations can model this by placing one or more alcohol molecules in a box of solvent molecules (e.g., water) and simulating their interactions over time.
The primary interaction between the alcohol and water is hydrogen bonding via the hydroxyl (-OH) group. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom acts as a hydrogen bond donor. MD simulations can provide detailed statistics on the number, lifetime, and geometry of these hydrogen bonds. acs.orgdavidpublisher.com The long, branched alkyl chain is hydrophobic and will influence the local structuring of water molecules around it, an effect known as hydrophobic hydration. researchgate.net In aqueous solutions, alcohols tend to disrupt the water's hydrogen-bond network while also forming new hydrogen bonds with water molecules. acs.org
Illustrative Hydrogen Bond Parameters in an Aqueous Solution
Interactive Data Table:| Parameter | Description | Expected Value from Simulation |
| H-bond Distance | Distance between donor H and acceptor O | 1.8 - 2.0 Å |
| H-bond Angle | Angle of Donor-H···Acceptor | > 150° |
| Coordination Number | Avg. # of water molecules H-bonded to the -OH group | 2 - 3 |
| H-bond Lifetime | Average duration of a single H-bond | 1 - 5 picoseconds |
Note: These values are typical for alcohol-water systems and provide a basis for what would be expected for this compound. ibpc.fr
Protein-Ligand Interaction Modeling (if applicable to SAR studies)
If this compound were being investigated for its interaction with a biological target (e.g., an enzyme or receptor), molecular docking would be a key computational tool. mdpi.com Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a protein's active site. mdpi.com
The process involves preparing the 3D structures of both the protein and the ligand. Software like AutoDock is then used to sample a large number of possible binding poses of the alcohol within the protein's binding pocket. nih.gov These poses are scored based on a function that estimates the binding free energy, accounting for interactions like:
Hydrogen Bonding: The alcohol's -OH group could form crucial hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartate) in the binding site.
Hydrophobic Interactions: The long, branched alkyl chain would likely interact favorably with nonpolar residues (e.g., leucine, valine, phenylalanine) through van der Waals forces.
The results would identify the most likely binding mode and provide an estimate of the binding affinity. This information is valuable for understanding structure-activity relationships (SAR) and for designing molecules with improved potency. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Alkyl Alcohol Libraries
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. researchgate.netnih.gov For a library of alkyl alcohols, a QSAR model could be developed to predict properties like toxicity, solubility, or receptor binding affinity. nih.gov
The process involves several key steps:
Data Set Collection: A dataset of diverse alkyl alcohols with experimentally measured activity values is compiled. This library would include molecules with varying chain lengths, branching patterns, and positions of the hydroxyl group.
Descriptor Calculation: For each alcohol in the library, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted.
Illustrative Molecular Descriptors for a QSAR Study of Alkyl Alcohols
Interactive Data Table:| Compound Name | Molecular Weight ( g/mol ) | LogP (Octanol-Water Partition) | Polar Surface Area (Ų) |
| 1-Hexanol | 102.17 | 2.03 | 20.23 |
| 2-Methyl-1-pentanol | 102.17 | 1.95 | 20.23 |
| 1-Octanol | 130.23 | 3.00 | 20.23 |
| 2-Ethyl-1-hexanol | 130.23 | 2.74 | 20.23 |
| This compound | 158.28 | ~3.9 (Estimated) | 20.23 |
| 1-Decanol | 158.28 | 4.57 | 20.23 |
Note: LogP is a key descriptor in many QSAR models for alcohols, as it quantifies hydrophobicity, which often correlates with biological activity and toxicity. nih.gov
Development of Predictive Models for Chemical Properties
Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are fundamental tools in computational chemistry. nih.govresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity or a specific physical property. For long-chain alcohols like this compound, QSPR models can predict a range of essential properties, reducing the need for extensive experimental measurements. nih.gov
The development of such models typically involves calculating a variety of molecular descriptors for a series of related alcohols. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., branching indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). By correlating these descriptors with experimentally determined properties, a predictive model can be constructed and validated. For this compound, these models can estimate properties like boiling point, vapor pressure, and water solubility, which are crucial for assessing its environmental fate and for industrial process design. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound using a Hypothetical QSPR Model This table presents illustrative data that would be generated from a QSPR model. Actual experimental values may vary.
| Property | Predicted Value | Unit |
|---|---|---|
| Boiling Point | 215.8 | °C |
| Vapor Pressure | 0.02 | mmHg at 25°C |
| Water Solubility | 150 | mg/L |
In Silico Screening and Ligand-Based Design for Derivatives
In silico screening and ligand-based design are powerful computational techniques used to identify and optimize molecules with desired biological activities or properties. For derivatives of this compound, these methods are particularly relevant in fields such as fragrance and materials science. researchgate.netresearchgate.net Given that structurally similar branched-chain alcohols are used as fragrance ingredients, these computational approaches can be employed to design novel derivatives with specific olfactory profiles. researchgate.net
Ligand-based design, in the absence of a known receptor structure, relies on the principle that molecules with similar structures are likely to have similar properties. By creating a virtual library of derivatives of this compound with modifications to the alkyl chain or the hydroxyl group, it is possible to screen for compounds with enhanced fragrance characteristics, such as increased substantivity or a modified scent profile. This process often involves the use of machine learning models trained on datasets of known fragrance molecules. ulster.ac.uk
Table 2: Illustrative In Silico Screening of this compound Derivatives for Fragrance Properties This table presents hypothetical data from an in silico screening study.
| Derivative | Structural Modification | Predicted Olfactory Note | Predicted Substantivity (Arbitrary Units) |
|---|---|---|---|
| 2,2,6-Trimethyl-heptyl acetate | Esterification of the hydroxyl group | Fruity, Green | 7.5 |
| 2,2,6-Trimethyl-heptanal | Oxidation of the hydroxyl group | Aldehydic, Waxy | 6.8 |
Reaction Mechanism Elucidation via Computational Transition State Search
Understanding the mechanisms of chemical reactions at a molecular level is a central goal of chemistry. Computational transition state searches are a cornerstone of this endeavor, allowing for the identification of the high-energy, transient structures that connect reactants and products. ims.ac.jpmit.edu For reactions involving this compound, such as dehydration or oxidation, these methods can provide a detailed picture of the reaction pathway. chemistrysteps.compitt.edu
The process typically involves mapping the potential energy surface of the reaction. By identifying the minimum energy pathways between reactants and products, the transition state, which corresponds to a saddle point on this surface, can be located. arxiv.org The geometry and energetic properties of the transition state are critical for determining the reaction's feasibility and rate. nih.gov
Activation Energies and Reaction Pathways
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of the reactants, products, and the transition state, thereby providing an estimate of the activation energy. rsc.org For a primary alcohol like this compound, a common reaction is acid-catalyzed dehydration to form an alkene. chemistrysteps.com The reaction can proceed through different mechanisms, such as E1 or E2, and computational studies can help to determine the most favorable pathway by comparing the activation energies of the respective transition states. acs.org
Table 3: Calculated Activation Energies for Hypothetical Dehydration Pathways of this compound This table presents illustrative data from a computational study of reaction mechanisms.
| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Formation of 2,2,6-trimethyl-hept-1-ene | E2 Elimination | 35.2 |
Solvent Effects in Reaction Dynamics
The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. rsc.org Computational models can account for solvent effects in several ways. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, while explicit solvent models include individual solvent molecules in the calculation. rsc.orgnih.gov The choice of model depends on the specific system and the nature of the solvent-solute interactions.
For reactions of this compound, the polarity of the solvent can influence the stability of charged intermediates or transition states. For example, in an E1 dehydration reaction, a polar protic solvent would be expected to stabilize the carbocation intermediate, thereby lowering the activation energy. Molecular dynamics simulations can provide a dynamic picture of the role of the solvent, including specific hydrogen bonding interactions between the solvent and the alcohol's hydroxyl group. asme.orgmdpi.com
Table 4: Illustrative Solvent Effects on the Activation Energy of a Hypothetical SN1 Reaction of a this compound Derivative This table presents hypothetical data from a computational study on solvent effects.
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Water | 78.4 | 25.8 |
| Ethanol | 24.5 | 28.1 |
Derivatives and Structure Activity Relationship Studies Based on 2,2,6 Trimethyl Heptan 1 Ol
Design and Synthesis of Structurally Modified 2,2,6-Trimethyl-heptan-1-ol Analogues
The rational design and synthesis of analogues of this compound are pivotal for probing its structure-activity relationships. These modifications primarily involve the introduction of heteroatoms, cyclization, and alterations to the carbon skeleton through homologation and changes in branching patterns.
The introduction of heteroatoms such as oxygen or sulfur into the carbon chain of this compound can significantly alter its physicochemical properties, including polarity and hydrogen bonding capacity, which in turn can influence its odor profile and biological activity. For instance, the synthesis of ether analogues can be achieved through Williamson ether synthesis, where the alkoxide of this compound is reacted with an appropriate alkyl halide. Thioether derivatives can be prepared similarly, starting from the corresponding thiol.
Cyclization strategies can lead to the formation of novel cyclic ethers or other heterocyclic structures. An intramolecular cyclization, for example, could be induced in a suitably functionalized derivative of this compound to form a substituted tetrahydropyran or tetrahydrofuran ring. Such rigidified structures are of particular interest as they can provide insights into the conformational requirements for receptor binding.
Homologation, the process of extending the carbon chain, can be used to synthesize a series of analogues with varying chain lengths. This can be accomplished, for example, by the Wittig reaction of the corresponding aldehyde (2,2,6-trimethyl-heptanal) with an appropriate phosphorane, followed by reduction of the resulting alkene.
Structure-Odor Relationship Studies and Olfactory Receptor Interactions
The relationship between the molecular structure of a compound and its perceived odor is a central theme in fragrance chemistry. For aliphatic alcohols, factors such as chain length, branching, and the presence of functional groups are known to play a crucial role. researchgate.net
Chemoinformatic tools can be employed to predict the olfactory properties of newly designed analogues of this compound. By analyzing a dataset of known odorants, quantitative structure-odor relationship (QSOR) models can be developed. These models use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties, to predict its odor character and intensity. For branched-chain alcohols, descriptors related to steric hindrance and molecular flexibility are likely to be particularly important.
| Analogue | Structural Modification | Predicted Odor Profile | Predicted Odor Threshold |
|---|---|---|---|
| 2,2,6-Trimethyl-1-methoxyheptane | Ether linkage | Less fruity, more ethereal | Higher |
| 1-(2,2,6-Trimethyl-heptyl)cyclopentanol | Cyclization | Woody, camphoraceous | Lower |
| 3,3,7-Trimethyl-octan-2-ol | Homologation and branching modification | Greener, slightly floral | Similar |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential outcomes of structural modifications based on general principles of structure-odor relationships.
To understand the molecular basis of the odor of this compound and its derivatives, in vitro assays using recombinant olfactory receptors (ORs) can be performed. These assays typically involve expressing a specific human OR in a heterologous cell system (e.g., HEK293 cells) and then measuring the receptor's response to the application of the odorant. The activation of the OR can be monitored by measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions. By screening a library of this compound analogues against a panel of ORs, it is possible to identify the specific receptors that are activated by these compounds and to map the molecular determinants of their interaction.
Investigation of Biological Activities of this compound Derivatives
Beyond their olfactory properties, derivatives of this compound may also possess other biological activities. The structural motifs present in this class of compounds, such as the branched alkyl chain, can be found in various biologically active natural products. However, to date, there is a notable lack of published research specifically investigating the biological activities of derivatives of this compound. This represents a promising area for future research, where these novel compounds could be screened for a wide range of activities, including antimicrobial, anti-inflammatory, or cytotoxic effects.
Antimicrobial Activity against Select Microbial Strains
The antimicrobial efficacy of alcohol derivatives is intrinsically linked to their molecular architecture. For branched-chain saturated alcohols like this compound, the nuances of their structure, such as chain length and the positioning of methyl groups, are pivotal in determining their ability to thwart microbial growth. While specific studies on this compound derivatives are not extensively documented, the broader class of alkyl alcohols provides a predictive framework for their potential antimicrobial actions.
Research into the structure-activity relationship of alcohols has shown that antimicrobial activity generally increases with the length of the alkyl chain. dtic.mil This is attributed to the enhanced ability of longer, more lipophilic molecules to disrupt the bacterial cell membrane. However, this trend is not without its limits, as excessively long chains can lead to a decrease in aqueous solubility, thereby reducing bioavailability and antimicrobial effect. dtic.mil
The presence and position of branching in the alkyl chain also play a significant role. For instance, studies on alkyl bisbiguanides have demonstrated that derivatives with branched terminal groups can exhibit greater activity compared to their unbranched counterparts of the same carbon chain length. researchgate.net This suggests that the trimethyl substitution in this compound could confer a notable antimicrobial advantage. The mode of action for such compounds is generally understood to involve protein denaturation and membrane damage, with the degree of disruption linked to the agent's hydrophobic character. dtic.mil
Table 1: Predicted Antimicrobial Activity of this compound Derivatives against Select Microbial Strains
| Microbial Strain | Predicted Activity Level | Rationale |
| Staphylococcus aureus | Moderate to High | Gram-positive bacteria are generally susceptible to membrane-disrupting agents. |
| Escherichia coli | Moderate | The outer membrane of Gram-negative bacteria may present a barrier, but disruption is possible. |
| Pseudomonas aeruginosa | Low to Moderate | Known for its intrinsic resistance, higher concentrations may be required. |
| Candida albicans | Moderate | Fungal membranes are a viable target for lipophilic alcohol derivatives. |
In Vitro Anti-inflammatory Mechanisms of Related Structures
The anti-inflammatory potential of terpenoid structures, a class to which this compound belongs, is a subject of ongoing scientific inquiry. The mechanisms underlying these effects are often multifaceted, involving the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. While direct research on the anti-inflammatory properties of this compound is limited, the activities of related terpenoids and triterpene alcohols offer valuable insights.
Many terpenes have been shown to exert their anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 alpha (IL-1α). nih.gov Concurrently, they can enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10). nih.gov A crucial aspect of their mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.govsciopen.com
Furthermore, some terpenes have demonstrated the ability to inhibit the production of nitric oxide (NO) and superoxide anions (O₂⁻), both of which are key mediators in the inflammatory cascade. nih.gov For example, studies on triterpene alcohols have shown that compounds like butyrospermol can inhibit the TLR4, NF-κB, and MAPK signaling pathways, leading to a reduction in the expression and phosphorylation of key inflammatory proteins. sciopen.com The structural characteristics of these molecules, including the presence of hydroxyl groups and specific ring structures, are believed to be critical for their interaction with molecular targets in these pathways.
Table 2: In Vitro Anti-inflammatory Mechanisms of Terpenoid Structures Related to this compound
| Mechanism of Action | Key Molecular Targets | Observed Effects in Related Structures |
| Cytokine Modulation | TNF-α, IL-1α, IL-10 | Reduction in pro-inflammatory cytokines, increase in anti-inflammatory cytokines. nih.gov |
| Inhibition of Inflammatory Mediators | Nitric Oxide (NO), Superoxide (O₂⁻) | Significant reduction in NO and O₂⁻ production in macrophage cell cultures. nih.gov |
| Signaling Pathway Inhibition | NF-κB, MAPK, TLR4 | Suppression of the activation and signaling of these key inflammatory pathways. sciopen.com |
Insect Repellence and Insecticidal Mode of Action in Terpenoid Structures
The primary mechanism of action for many insect repellents, including the well-known DEET, is through the modulation of insect olfactory receptors. nih.gov These compounds can act in several ways: by inhibiting the insect's sensory neurons that detect host attractants, by activating receptors that trigger an avoidance response, or by "jamming" the sensory circuits, making it difficult for the insect to locate a host. nih.gov Some terpenoids may also act as contact repellents or anti-feedants. nih.gov
In terms of insecticidal activity, some terpenoids can cause intestinal dysplasia, disrupt metabolism, and damage cell membranes upon ingestion by the insect. wikipedia.org The neurotoxic effects of certain terpenoids are thought to involve the inhibition of key enzymes in the nervous system, leading to paralysis and death. The structural features of terpenoids, including their volatility and lipophilicity, are crucial for their ability to interact with insect receptors and penetrate the insect cuticle.
Table 3: Insect Repellence and Insecticidal Modes of Action in Terpenoid Structures
| Mode of Action | Description | Examples in Related Structures |
| Olfactory Repellence | Interference with the insect's ability to detect host cues. | Modulation of odorant receptors in mosquito antennae. researchgate.net |
| Contact Repellence/Anti-feedant | Deterrence from landing or feeding upon contact. | Observed in various crawling and flying insects. nih.gov |
| Neurotoxicity | Disruption of the normal functioning of the insect nervous system. | Inhibition of key enzymes leading to paralysis. |
| Metabolic Disruption | Interference with essential metabolic processes upon ingestion. | Capsaicin, a terpenoid-related compound, causes intestinal dysplasia in insects. wikipedia.org |
Enzyme Inhibitory and Modulatory Effects of Alkyl Alcohol Analogues
The interaction of alkyl alcohols with enzymes is a complex field, with effects ranging from inhibition to modulation of activity. The structure of the alcohol, including chain length and branching, is a key determinant of these interactions. While specific enzyme inhibition studies on this compound are scarce, research on other long-chain and branched alcohols provides a basis for predicting its potential activities.
The activity of enzymes can be significantly influenced by the properties of the solvent, and in non-aqueous media, the structure of alcohol substrates or co-solvents can have a profound effect. For instance, in enzymatic esterification reactions, both the length of the carbon chain and the order (primary, secondary, or tertiary) of the alcohol have been found to strongly influence enzyme activity. researchgate.net Generally, enzymes may show a higher affinity for longer-chain alcohols. researchgate.net
Fatty alcohol metabolism is a critical biological process, and the enzymes involved, such as fatty aldehyde dehydrogenase, are essential for maintaining cellular homeostasis. nih.gov Long-chain alcohols can partition into cellular membranes and potentially alter their structure and function, which could indirectly modulate the activity of membrane-bound enzymes. nih.gov The branched nature of this compound could lead to unique interactions with the active sites of enzymes, potentially resulting in inhibitory or modulatory effects that differ from those of linear alcohols.
Table 4: Potential Enzyme Inhibitory and Modulatory Effects of Alkyl Alcohol Analogues
| Enzyme/Process | Potential Effect | Structural Rationale |
| Lipases/Esterases | Modulation of Activity | Chain length and branching of alcohol substrates influence reaction rates in esterification. researchgate.net |
| Fatty Aldehyde Dehydrogenase | Substrate/Inhibitor | Long-chain alcohols are substrates for this enzyme family; competitive inhibition is possible. nih.gov |
| Membrane-Bound Enzymes | Indirect Modulation | Partitioning into cell membranes can alter membrane fluidity and impact enzyme function. nih.gov |
Environmental Fate and Biotransformation Research of 2,2,6 Trimethyl Heptan 1 Ol
Biodegradation Pathways and Kinetics
The breakdown of 2,2,6-Trimethyl-heptan-1-ol in the environment is primarily driven by microbial activity. The structure of this branched-chain alcohol dictates the specific enzymatic pathways involved in its biotransformation.
Microbial Degradation Mechanisms and Metabolite Identification
While specific studies on this compound are not extensively documented, the microbial degradation pathway can be inferred from established mechanisms for similar long-chain and branched alcohols. The process is expected to be initiated by aerobic microorganisms, which utilize oxygenases to catalyze the initial oxidative steps. nih.gov
The degradation likely begins with the oxidation of the primary alcohol group. This is a common biological transformation where alcohol dehydrogenase enzymes convert the alcohol into its corresponding aldehyde, 2,2,6-trimethylheptanal. Subsequently, an aldehyde dehydrogenase would further oxidize this intermediate to 2,2,6-trimethylheptanoic acid.
Once the carboxylic acid is formed, the highly branched structure presents challenges for standard beta-oxidation. Microbes may employ alternative strategies such as omega-oxidation, where the terminal methyl group is oxidized, or other pathways that can handle the steric hindrance caused by the methyl branches. The eventual breakdown products would be smaller molecules that can enter the central metabolic pathways of the microorganisms, such as the Krebs cycle, leading to complete mineralization to carbon dioxide and water. gavinpublishers.com
Table 1: Plausible Microbial Degradation Metabolites of this compound
| Compound Name | Molecular Formula | Role in Pathway |
|---|---|---|
| This compound | C₁₀H₂₂O | Parent Compound |
| 2,2,6-Trimethylheptanal | C₁₀H₂₀O | Initial Oxidation Product |
| 2,2,6-Trimethylheptanoic Acid | C₁₀H₂₀O₂ | Second Oxidation Product |
This interactive table outlines the likely sequence of intermediate compounds formed during the microbial breakdown of the parent alcohol.
Factors Influencing Biodegradation Rates in Environmental Compartments
The rate at which this compound biodegrades is not intrinsic to the compound alone but is heavily influenced by a range of environmental factors. ijpab.com The efficiency of microbial populations in breaking down this alcohol depends on the optimization of these conditions in soil and aquatic systems. researchgate.net
Key influencing factors include:
Temperature: Microbial activity generally increases with temperature up to an optimal point (typically 30-40°C for hydrocarbon-degrading microbes), beyond which enzymatic activity declines. researchgate.net
pH: Most bacteria involved in bioremediation thrive in a pH range of 5 to 8. Extreme pH values can denature the enzymes essential for the degradation process. researchgate.net
Nutrient Availability: The ratio of carbon to essential nutrients like nitrogen and phosphorus (C:N:P ratio) is critical. A lack of nitrogen or phosphorus can be a limiting factor for microbial growth and, consequently, for biodegradation. researchgate.net
Oxygen Concentration: Aerobic degradation, the likely primary pathway for this alcohol, is dependent on the availability of oxygen as an electron acceptor. In anaerobic (oxygen-deprived) environments, degradation would be significantly slower or proceed via different, less efficient pathways.
Bioavailability: As a slightly soluble compound, its availability to microorganisms can be limited. The production of biosurfactants by some microbes can enhance the bioavailability of such hydrophobic compounds. nih.gov
Table 2: Key Environmental Factors Affecting Biodegradation
| Factor | Optimal Range/Condition | Impact on Biodegradation Rate |
|---|---|---|
| Temperature | 30-40°C | Positive correlation within this range |
| pH | 5-8 | Highest rates occur within this neutral range |
| Nutrients (C:N:P) | Approx. 100:10:1 | Balanced ratio essential for microbial growth |
| Oxygen | Aerobic conditions | Presence is critical for efficient degradation |
This interactive table summarizes the critical environmental parameters that control the speed of biodegradation in various environmental compartments.
Atmospheric Chemistry and Photodegradation of Volatile Alcohols
Once volatilized into the atmosphere, this compound is subject to chemical transformation through reactions with atmospheric oxidants and the effects of sunlight.
Reaction with Atmospheric Oxidants (Hydroxyl Radicals, Ozone)
The primary removal mechanism for volatile alcohols like this compound in the troposphere is through reaction with hydroxyl radicals (•OH). researchgate.net These highly reactive radicals are ubiquitous in the sunlit atmosphere and are responsible for initiating the degradation of most organic compounds.
The reaction proceeds via hydrogen abstraction, where the hydroxyl radical removes a hydrogen atom from the alcohol molecule to form water and an alkyl radical. The most likely sites for abstraction are the C-H bonds on the carbon atom attached to the hydroxyl group, as the oxygen atom activates these positions. The resulting organic radical then reacts rapidly with atmospheric oxygen (O₂), leading to a cascade of reactions that form various oxygenated products, including ketones and aldehydes, which can be further degraded.
Table 3: Typical Atmospheric Reaction Rate Constants for Alcohols
| Reactant | Oxidant | Typical Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| Primary Alcohol | •OH | ~3 x 10⁻¹² |
| Secondary Alcohol | •OH | ~5 x 10⁻¹² |
| Tertiary Alcohol | •OH | ~1 x 10⁻¹² |
This interactive table provides context by comparing typical reaction rates of different alcohol types with major atmospheric oxidants.
Environmental Transport and Partitioning Behavior
The movement and distribution of this compound among different environmental compartments—air, water, soil, and biota—are governed by its physical and chemical properties. Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which indicates its tendency to associate with organic matter.
While specific experimental data for this compound is scarce, its behavior can be estimated by considering its structure. The presence of the hydroxyl (-OH) group makes the molecule more polar than its parent alkane, 2,2,6-trimethylheptane (B12658229). This polarity results in higher water solubility and lower vapor pressure compared to the alkane.
The compound's moderate chain length and branching suggest it will have a moderate octanol-water partition coefficient. This implies that if released into soil, it would have a tendency to sorb to organic matter, which could limit its mobility in groundwater but also reduce its bioavailability for microbial degradation. Its moderate vapor pressure indicates that volatilization from surface waters and moist soils can be a significant transport mechanism, moving the compound from terrestrial or aquatic environments into the atmosphere, where it would be subject to photodegradation.
Adsorption to Soil and Sediment Components
The mobility and distribution of this compound in the environment are significantly influenced by its adsorption to soil and sediment. This process is primarily governed by the compound's physicochemical properties, particularly its partitioning behavior between water and organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption.
Due to a lack of direct experimental data for this compound, its soil adsorption potential is estimated based on its octanol-water partition coefficient (log Kow) and water solubility. For structurally similar compounds, such as 2,2,6-trimethylheptane, the log Kow has been estimated to be approximately 3.86. Generally, substances with a higher log Kow tend to adsorb more strongly to soil and sediment.
Quantitative Structure-Activity Relationship (QSAR) models are commonly employed to estimate the Koc of organic compounds. These models utilize relationships between a chemical's structure and its physicochemical properties to predict its environmental fate. Based on the estimated log Kow, the Koc for this compound is predicted to be in a range that suggests moderate to low mobility in soil.
The following table presents estimated soil adsorption coefficients and mobility classifications based on QSAR predictions for compounds with similar physicochemical properties.
| Parameter | Estimated Value | Soil Mobility Classification |
|---|---|---|
| log Kow | ~3.86 | N/A |
| Koc (L/kg) | 1000 - 5000 (estimated) | Low to Moderate |
These estimations indicate that this compound is likely to exhibit significant partitioning to the organic fraction of soils and sediments, which would limit its transport through the soil column and into groundwater. The Freundlich isotherm is often used to describe the non-linear adsorption of organic compounds in soil, though specific parameters for this compound are not available.
Volatilization from Water and Soil Surfaces
Volatilization is a key process that determines the environmental distribution of this compound, governing its transfer from water and soil surfaces to the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H).
The volatilization rate from soil is a more complex process, influenced by factors such as soil type, moisture content, temperature, and the chemical's adsorption characteristics. For a compound like this compound, which is expected to adsorb to soil organic matter, the volatilization from dry soil surfaces may be significant, while from moist soil surfaces, it will be controlled by both its Henry's Law constant and its partitioning to soil.
The following table provides estimated physicochemical properties relevant to the volatilization of this compound, based on data for similar compounds.
| Parameter | Estimated Value | Significance for Volatilization |
|---|---|---|
| Vapor Pressure (at 25 °C) | Low to Moderate | Indicates a tendency to enter the gas phase. |
| Water Solubility | Low | Higher tendency to partition to the atmosphere from water. |
| Henry's Law Constant (H) | Moderate (estimated) | Suggests volatilization from water is a significant fate process. |
Bioaccumulation Potential Assessments
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.
Experimental BCF data for this compound are not available. Therefore, its bioaccumulation potential is estimated using its log Kow. The relationship between log Kow and BCF is well-established, with higher log Kow values generally indicating a greater potential for bioaccumulation in aquatic organisms. epa.gov
The estimated log Kow for the structurally similar compound 2,2,6-trimethylheptane is approximately 3.86. QSAR models are widely used to predict the BCF of organic chemicals based on their log Kow. aftonchemical.com These models provide a cost-effective method for screening chemicals for their bioaccumulation potential. epa.gov
The table below presents the estimated bioaccumulation potential for this compound based on its estimated log Kow.
| Parameter | Estimated Value | Bioaccumulation Potential Classification |
|---|---|---|
| log Kow | ~3.86 | Moderate |
| BCF (L/kg) | 100 - 1000 (estimated) | Moderate |
A BCF value in this range suggests that this compound has a moderate potential to accumulate in aquatic organisms. This indicates that the compound may be taken up by fish and other aquatic life from the water at a rate faster than it is eliminated. It is important to note that these are estimated values and that factors such as metabolism within the organism can affect the actual extent of bioaccumulation.
Innovations in Analytical Method Development for 2,2,6 Trimethyl Heptan 1 Ol
Development of Sensitive and Selective Detection Techniques
Achieving low detection limits and unambiguous identification of 2,2,6-trimethyl-heptan-1-ol requires a combination of optimized separation science and advanced detector technology. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique due to the compound's volatility. mdpi.com
The separation of this compound from complex sample matrices is typically achieved using gas chromatography. The optimization of chromatographic conditions is critical for achieving good resolution, symmetric peak shape, and reproducible retention times.
Key parameters that are optimized include:
GC Column: A non-polar or mid-polar capillary column is generally selected. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5 SilMS) are often chosen for their excellent separation of a wide range of volatile and semi-volatile organic compounds. mdpi.com
Temperature Program: A programmed temperature ramp is employed to ensure the efficient elution of the analyte while separating it from other components. An initial oven temperature might be held to allow for the elution of more volatile compounds, followed by a gradual increase to elute the target analyte.
Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium or hydrogen) is optimized to ensure maximum chromatographic efficiency.
Injection Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column, thereby enhancing sensitivity.
Table 1: Example of Optimized GC-MS Conditions for Analysis of Branched-Chain Alcohols
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |
| Column | TG-5 SilMS (30 m x 0.25 mm x 0.25 µm) mdpi.com |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Injector Temp | 250°C |
| Injection Mode | Splitless |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-300 |
This table represents typical starting conditions for the analysis of C10 alcohols and would require specific validation for this compound.
To improve the chromatographic behavior and detection sensitivity of alcohols like this compound, derivatization is a common strategy. libretexts.org This chemical modification process converts the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group. libretexts.org
Common derivatization methods for alcohols include:
Silylation: This is one of the most widely used methods, where an active hydrogen in the hydroxyl group is replaced by a silyl group, typically trimethylsilyl (TMS). libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ethers are more volatile and produce characteristic mass spectra, aiding in identification.
Acylation: This technique involves the reaction of the alcohol with an acylating agent (e.g., an acyl halide or anhydride) to form an ester. semanticscholar.org Using fluorinated acyl groups, such as from trifluoroacetic anhydride (TFAA), can significantly enhance the response of an electron capture detector (ECD), providing very high sensitivity.
Alkylation: This method converts alcohols into their corresponding ethers. While less common for GC analysis of simple alcohols, it can be used to improve stability. libretexts.org
Table 2: Comparison of Derivatization Reagents for Alcohols
| Derivatization Method | Reagent Example | Analyte Functional Group | Key Advantages |
|---|---|---|---|
| Silylation | BSTFA | Alcohol (-OH) | Increases volatility and thermal stability. libretexts.org |
| Acylation | TFAA | Alcohol (-OH) | Creates stable derivatives; enhances ECD response. semanticscholar.org |
| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Alcohol (-OH) | Adds a halogenated group for enhanced ECD response. libretexts.org |
Chiral Analytical Methodologies for Enantiomeric Separation
Since this compound possesses a chiral center at the C6 position, its enantiomers may exhibit different biological or toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant importance. csfarmacie.cz
The direct separation of enantiomers is most effectively achieved using chromatography with a chiral stationary phase (CSP). csfarmacie.cznih.gov A CSP creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with different stability, leading to different retention times and thus, separation. nih.gov
In Gas Chromatography (GC): Cyclodextrin-based CSPs are widely used for the chiral separation of volatile compounds. Derivatives of alpha-, beta-, and gamma-cyclodextrin are immobilized onto a polysiloxane backbone. The selection of the specific cyclodextrin derivative is crucial for achieving enantiomeric resolution.
In High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used for a broad range of chiral compounds. nih.govmdpi.com These CSPs can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. csfarmacie.cz The choice of mobile phase, including the type of organic modifier and any additives, plays a critical role in achieving separation. csfarmacie.czmdpi.com
Table 3: Examples of Chiral Stationary Phases for Separation of Chiral Alcohols
| Chromatography Mode | CSP Type | Common Trade Names | Typical Mobile Phase (for HPLC) |
|---|---|---|---|
| GC | Derivatized Cyclodextrin | CycloSil-B, Chiraldex | N/A (Gas Phase) |
| HPLC | Polysaccharide (Cellulose-based) | Chiralcel OD, Lux Cellulose-1 nih.gov | Hexane/Isopropanol |
| HPLC | Polysaccharide (Amylose-based) | Chiralpak AD, Chiralpak IA mdpi.com | Hexane/Ethanol |
| HPLC | Cyclodextrin-based | Cyclobond | Methanol/Water |
While chromatography separates enantiomers, spectroscopic techniques can be used to determine the enantiomeric excess (ee) of a sample, often with minimal sample preparation. nih.gov These methods rely on the differential interaction of enantiomers with polarized light or other chiral entities.
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to an enantiomer, and the magnitude of the signal is proportional to its concentration, allowing for the determination of enantiomeric excess.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. It provides detailed structural information and can be used to determine both enantiomeric excess and absolute configuration. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to create diastereomeric environments for the enantiomers that result in distinct signals in the NMR spectrum. The integration of these signals allows for the direct calculation of the enantiomeric ratio.
Quality Assurance and Quality Control in Analytical Procedures
Key components of a QA/QC program include:
Method Validation: A comprehensive validation process must be performed to demonstrate that the analytical method is fit for its intended purpose. This includes evaluating specificity, linearity, range, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantitation (LOQ). fiveable.me
Standard Operating Procedures (SOPs): All procedures, from sample receipt to final data reporting, must be documented in detailed SOPs to ensure consistency. fiveable.me
Use of Certified Reference Materials (CRMs): When available, CRMs should be used to verify the accuracy of measurements. In their absence, well-characterized in-house standards are used.
Control Charts: Regular analysis of QC samples is monitored using control charts to ensure the analytical process remains in a state of statistical control. fiveable.me
Proficiency Testing: Participation in inter-laboratory comparison studies or proficiency testing programs provides an external assessment of laboratory performance. researchgate.net
Documentation and Record Keeping: Meticulous documentation of all analytical work, including sample preparation, instrument parameters, and calculations, is essential for data traceability and defensibility. iges.or.jpepa.gov
By implementing these QA/QC measures, laboratories can ensure that the data generated for this compound are of known and documented quality, suitable for regulatory submission, research, or process control purposes. epa.gov
Method Validation Parameters (Accuracy, Precision, Linearity, Detection Limits)
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. For the quantitative analysis of this compound, gas chromatography with flame ionization detection (GC-FID) is a commonly employed technique. A rigorous validation process for such a method involves the assessment of several key parameters to ensure the reliability and consistency of the results.
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by spike and recovery experiments, where a known amount of this compound is added to a sample matrix and the percentage of the added analyte that is detected is calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of this compound at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve.
Detection Limits , specifically the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), define the lowest concentration of this compound that can be reliably detected and quantified, respectively.
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.2% |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
Development of Certified Reference Materials
Certified Reference Materials (CRMs) are fundamental for achieving metrological traceability and ensuring the accuracy of analytical measurements. A CRM for this compound would be a highly pure and homogenous substance with a certified concentration value and an associated uncertainty. The development of such a CRM involves a meticulous process, including:
Synthesis and Purification: Production of high-purity this compound.
Characterization: Comprehensive analysis to confirm the identity and purity of the compound using various analytical techniques.
Homogeneity and Stability Studies: Ensuring that the material is uniform throughout the batch and remains stable over time under specified storage conditions.
Value Assignment: Determination of the certified concentration value through a metrologically valid procedure, often involving inter-laboratory comparisons.
While specific CRMs for this compound are not widely available, the principles for their development are well-established, drawing from experiences with similar compounds like ethanol. The availability of a CRM for this compound would significantly enhance the quality control of its analysis in industrial and environmental laboratories.
Applications of Chemometrics and Machine Learning in Data Analysis
The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data analysis techniques. Chemometrics and machine learning offer powerful tools for extracting meaningful information from this data.
Pattern Recognition and Classification of Complex Analytical Data
In the context of this compound analysis, complex matrices can lead to chromatograms with numerous peaks, making manual interpretation challenging. Chemometric methods, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), can be employed for pattern recognition. These techniques can help in:
Classifying samples based on their chemical profiles.
Identifying outliers or anomalous samples.
Visualizing the relationships between different samples and variables.
For instance, PCA could be used to differentiate batches of this compound based on subtle variations in their impurity profiles, which may not be apparent from a simple comparison of chromatograms.
Predictive Modeling for Chemical Fingerprinting and Source Identification
Machine learning algorithms can be trained on chemical data to build predictive models for various applications.
Chemical Fingerprinting: A chemical fingerprint is a unique pattern of chemical components that can be used to identify a substance or its origin. By analyzing the comprehensive chemical profile of this compound samples, including impurities and isomers, machine learning models can be developed to create a unique "fingerprint" for each production batch or source.
Source Identification: Predictive models, such as Support Vector Machines (SVM) or Artificial Neural Networks (ANN), can be trained on the chemical fingerprints of this compound from known sources.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2,2,6-Trimethyl-heptan-1-ol, and how do they resolve structural ambiguities?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming branching patterns and hydroxyl group positioning. For instance, DEPT-135 experiments differentiate primary, secondary, and tertiary carbons, while COSY and HSQC correlate proton-proton and proton-carbon interactions. Gas Chromatography-Mass Spectrometry (GC-MS) complements NMR by verifying molecular weight and fragmentation patterns, especially for impurities or byproducts . Infrared (IR) spectroscopy identifies functional groups like the hydroxyl stretch (~3200–3600 cm⁻¹).
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Grignard or organometallic alkylation followed by controlled hydrolysis is a common pathway for branched alcohols. Reaction conditions (e.g., temperature, solvent polarity) must balance steric hindrance from the trimethyl groups. For example, using THF as a solvent at –78°C minimizes side reactions. Post-synthesis purification via fractional distillation or preparative HPLC ensures high purity, with GC-MS monitoring to confirm absence of intermediates like ketones or alkenes .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to its volatility and potential flammability, use fume hoods and static-free equipment. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical evaluation. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is advised to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic oxidation studies?
- Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions and transition states. For oxidation to ketones, simulations can predict activation energies for pathways involving catalysts like TEMPO/NaOCl. Solvent effects (polar vs. non-polar) are incorporated via continuum solvation models. Experimental validation via kinetic studies (e.g., rate constants from UV-Vis spectroscopy) should align with computational predictions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Meta-analysis of dose-response curves and standardized protocols (e.g., OECD guidelines) improve reproducibility. For enzyme inhibition studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide direct binding affinity measurements, reducing false positives from indirect assays .
Q. How do steric effects influence the regioselectivity of this compound in esterification reactions?
- Methodological Answer : The bulky 2,2,6-trimethyl group directs esterification to the primary hydroxyl due to reduced accessibility of the tertiary carbons. Kinetic studies using acyl chlorides or anhydrides under varying temperatures (25–60°C) reveal preference for primary OH activation. Steric maps generated via molecular dynamics simulations further illustrate spatial constraints .
Q. What analytical workflows validate the environmental stability of this compound in ecotoxicology studies?
- Methodological Answer : Accelerated degradation studies (e.g., OECD 307) under controlled pH, UV light, and microbial exposure simulate environmental breakdown. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantifies degradation products like aldehydes or carboxylic acids. Bioconcentration factors (BCFs) are calculated using log P values (experimental or predicted via EPI Suite) .
Methodological Notes
- Synthesis & Purification : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the alcohol group .
- Data Validation : Cross-reference spectral data with databases like PubChem or EPA DSSTox to confirm structural assignments .
- Contradiction Management : Use triangulation (multiple analytical techniques) to confirm unexpected results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
